REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[C:7]([CH:12]([F:13])[F:14])=[N:8][N:9]([CH3:11])[CH2:10]1.[ClH:17].[Na+:16].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1.[OH-:15]>>[O:3]=[C:4]([OH:5])[CH:6]1[C:7]([CH:12]([F:13])[F:14])=[N:8][N:9]([CH3:11])[CH2:10]1
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Name
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CCOC(=O)C1CN(C)N=C1C(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CN(C)N=C1C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CN1CC(C(=O)O)C(C(F)F)=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |